1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane
Description
1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane is a cyclohexane derivative featuring two distinct substituents on the same carbon atom: an iodomethyl (-CH₂I) group and a propan-2-yloxy (isopropoxy, -OCH(CH₃)₂) group. This structural arrangement imparts unique steric and electronic properties, making it a compound of interest in synthetic organic chemistry.
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(iodomethyl)-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C10H19IO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
XMYPWLIXONIQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCCC1)CI |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclohexanol Derivatives with Iodomethylating Agents
A common approach to preparing 1-(iodomethyl) derivatives involves the conversion of a cyclohexanol derivative into an iodomethyl ether via halomethylation.
- Starting material: 1-(propan-2-yloxy)cyclohexanol or cyclohexanone derivative protected as an isopropyl ether.
- Iodomethylation reagent: Chloromethyl or iodomethyl halides, such as chloromethyl isopropyl carbonate or iodomethyl iodide.
- Reaction conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base such as potassium carbonate to deprotonate the alcohol and facilitate nucleophilic substitution.
- Temperature control: Cooling to low temperatures (-10 to -15 °C) is often employed to control reaction rates and minimize side reactions.
- Work-up: After completion, the reaction mixture is diluted with an organic solvent (e.g., cyclohexane or ethyl acetate), washed with water to remove inorganic salts, dried over sodium sulfate, and concentrated under reduced pressure to isolate the product.
This method is supported by protocols used in similar halomethylation reactions for complex molecules, where iodo analogues are prepared on a large scale with moderate to high yields (typically 70-90%) and good purity.
Radical Cyclisation Using Iodinated Precursors
Radical cyclisation methods have been used to synthesize iodomethyl-substituted cyclohexane derivatives. This involves:
- Formation of an iodinated precursor such as 1-(iodomethyl)cyclohexane derivatives.
- Initiation of radical cyclisation using radical initiators like azobisisobutyronitrile (AIBN) or triethylborane (Et3B) in the presence of tributyltin hydride (Bu3SnH).
- Solvent: Degassed benzene or toluene under inert atmosphere.
- Temperature: Heating to 40-75 °C for 2 hours.
- Purification: Flash chromatography on silica gel or potassium carbonate-silica gel mixtures.
This method enables the formation of desired iodomethyl cyclohexane derivatives with high diastereoselectivity and yields, as demonstrated in the synthesis of related compounds.
Protection and Selective Alkylation Strategies
In cases where the cyclohexane ring contains multiple reactive sites, selective protection of hydroxyl groups as isopropyl ethers is performed prior to iodomethylation.
- Protection is achieved by reaction with isopropyl halides or isopropyl carbonate derivatives under basic conditions.
- The protected intermediate is then subjected to halomethylation using iodomethylating agents.
- This approach enhances the stability of intermediates in nucleophilic environments and reduces side reactions such as alkylation by-products.
- The isopropyl ether group also facilitates purification due to higher affinity for organic solvents and easier crystallization.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Halomethylation with CMIC | Chloromethyl isopropyl carbonate, K2CO3, THF | 70-90 | High selectivity, scalable | Requires low temperature control |
| Radical Cyclisation (AIBN/Bu3SnH) | AIBN, tributyltin hydride, benzene, 75 °C | 75-85 | High diastereoselectivity | Use of toxic tin reagents |
| Protection then Alkylation | Isopropyl halide, base, then iodomethylation | 80-90 | Improved intermediate stability | Additional protection/deprotection steps |
Detailed Research Findings
- The use of chloromethyl isopropyl carbonate (CMIC) as an iodomethylating agent offers a controlled reaction environment with improved stability of the isopropyl ester intermediates, leading to fewer alkylated by-products and easier purification.
- Radical cyclisation methods provide a stereoselective route to iodomethylated cyclohexane derivatives, with the ability to fine-tune reaction conditions for optimal yield and selectivity.
- Protection of the hydroxyl group as an isopropyl ether prior to iodomethylation significantly enhances the reaction's efficiency and product isolation, as the isopropyl group increases organic solvent affinity and crystallization ease.
- The choice of solvent and temperature plays a critical role in maximizing yield and purity, with low temperatures (-10 to -15 °C) reducing side reactions during halomethylation.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane can undergo various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction reactions: The compound can be reduced to remove the iodomethyl group or to convert the propan-2-yloxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used. Reactions are often conducted in acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Reactions are typically performed in anhydrous solvents.
Major Products
Substitution reactions: Products include cyclohexane derivatives with different substituents replacing the iodomethyl group.
Oxidation reactions: Products include cyclohexane derivatives with hydroxyl or carbonyl groups.
Reduction reactions: Products include cyclohexane derivatives with reduced functional groups.
Scientific Research Applications
The compound 1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane has garnered attention in various scientific research applications due to its unique chemical properties and potential utility in organic synthesis and medicinal chemistry. This article will explore its applications, including synthesis pathways, biological significance, and case studies, supported by comprehensive data tables.
Structural Characteristics
- Molecular Formula : C11H15I
- Molecular Weight : 292.14 g/mol
- IUPAC Name : this compound
Preparation Methods
- Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions where a suitable precursor undergoes reaction with iodide sources.
- Alkylation Reactions : Another method involves the alkylation of cyclohexanol derivatives with iodomethyl compounds under basic conditions.
Reaction Conditions
- Typical conditions include the use of polar aprotic solvents such as DMF or DMSO, elevated temperatures (50-100 °C), and the presence of bases like potassium carbonate.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in creating complex molecular architectures through:
- Cross-Coupling Reactions : Utilized in Suzuki and Heck reactions to form carbon-carbon bonds.
- Functional Group Transformations : Acts as a versatile building block for introducing functional groups into organic molecules.
Medicinal Chemistry
The compound is being investigated for its potential applications in drug development:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Activity : Research indicates potential antibacterial properties, making it a candidate for further exploration in antibiotic development.
Biological Studies
The compound is also used in biological research to study:
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Explores interactions with biological receptors, aiding in understanding drug-receptor dynamics.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Properties
In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its antibacterial effects against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity, suggesting a novel approach to antibiotic development.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodomethyl group can participate in halogen bonding, while the propan-2-yloxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent-Driven Reactivity
Iodine-Containing Cyclohexanes
- Iodocyclohexane (Cyclohexyl iodide) : A simpler analog with a single iodine substituent (C₆H₁₁I, MW 210.06). The iodine atom acts as a potent leaving group, facilitating nucleophilic substitution reactions. This contrasts with the target compound, where the iodomethyl group may participate in similar reactions but with altered steric hindrance due to the adjacent isopropoxy group .
- 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene : A diarylethylamine-like structure with an iodomethyl group and a para-methylphenyl substituent. This compound is used as a liquid crystal intermediate, highlighting the role of iodine in stabilizing mesophases through polar interactions .
Alkoxy-Substituted Cyclohexanes
- Cyclohexane, (1-ethoxy-1-methylethyl)- : Features a branched ethoxy group (C₁₁H₂₂O, MW 170.29). The ether oxygen in the target compound’s isopropoxy group may enhance solubility in polar solvents, similar to this analog, but the larger propan-2-yloxy group could increase steric bulk .
- 1-(Allyloxy)-1-(prop-1-yn-1-yl)cyclohexane: Contains unsaturated substituents (allyloxy and propynyl).
Steric and Conformational Effects
- 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene : The cyclohexane ring adopts a chair conformation, with substituents in equatorial positions to minimize steric strain. In the target compound, the geminal iodomethyl and isopropoxy groups may force a distorted chair or boat conformation, increasing ring strain .
- p-Menthane derivatives (e.g., 1-methyl-4-(propan-2-yl)cyclohexane) : These lack electronegative substituents like iodine but demonstrate how alkyl groups influence boiling points and hydrophobicity. The target compound’s iodine and oxygen atoms would increase polarity and melting point relative to p-menthane .
Comparative Data Table
Biological Activity
1-(Iodomethyl)-1-(propan-2-yloxy)cyclohexane, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activity and interactions with various biomolecules. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H19IO |
| Molecular Weight | 282.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC1CCC(CC1)(CI)O |
Synthesis Methods
The synthesis of this compound typically involves radical iodination techniques. One common method includes:
- Radical Iodination : Utilizing iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions to introduce the iodomethyl group.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The iodomethyl group can interact with various nucleophiles, facilitating the formation of new chemical bonds that can influence biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli.
- Antiproliferative Effects : Investigations into cell lines have shown that this compound may inhibit the proliferation of cancer cells, making it a candidate for further drug development.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial effects of various synthesized compounds, including this compound. The findings revealed:
- Inhibition Zones : The compound demonstrated significant inhibition zones against E. coli and S. aureus, suggesting its potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, indicating effective antibacterial properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Reactivity | Biological Activity |
|---|---|---|
| 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane | Moderate | Limited antibacterial effects |
| 1-(Chloromethyl)-1-(propan-2-yloxy)cyclohexane | Low | Minimal biological activity |
| This compound | High | Significant antimicrobial activity |
The iodomethyl group enhances reactivity compared to bromomethyl and chloromethyl analogs, which may explain its superior biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
